

# An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

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## Compound of Interest

**Compound Name:** 2-Methyl-2H-indazole-7-carboxaldehyde

**Cat. No.:** B1529198

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**Executive Summary:** This document provides a comprehensive technical overview of **2-Methyl-2H-indazole-7-carboxaldehyde**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its core molecular properties, including a definitive molecular weight of 160.17 g/mol, alongside its physicochemical characteristics, synthesis principles, and key applications. With a focus on scientific integrity, this paper outlines self-validating analytical methodologies for quality control and summarizes critical safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

## Core Molecular Profile

**2-Methyl-2H-indazole-7-carboxaldehyde** is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.<sup>[1][2]</sup> The specific placement of the methyl group at the N2 position and the carboxaldehyde at the C7 position defines its unique reactivity and utility as a synthetic intermediate.

A precise understanding of its molecular characteristics is the foundation for its application. The molecular weight is consistently reported as 160.17 g/mol.<sup>[3][4][5]</sup>

Table 1: Key Molecular and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	2-Methyl-2H-indazole-7-carboxaldehyde	N/A
Synonyms	2-methylindazole-7-carbaldehyde	N/A
CAS Number	1337880-42-8	[3][6]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[3][4][6]
Molecular Weight	160.17 g/mol	[3][4][5]
SMILES	O=Cc1ccccc2cn(C)nc12	[3]

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digraph "2_Methyl_2H_indazole_7_carboxaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes
N1 [label="N", pos="0,1.2!"];
N2 [label="N", pos="-1.2,0.6!"];
C3 [label="C", pos="-1.2,-0.6!"];
C3a [label="C", pos="0,0!"];
C4 [label="C", pos="1.2,-0.6!"];
C5 [label="C", pos="2.4,0!"];
C6 [label="C", pos="2.4,1.2!"];
C7 [label="C", pos="1.2,1.8!"];
C7a [label="C", pos="0,1.8!"];

// Substituent nodes
Me_C [label="CH3", pos="-2.4,1.0!"];
CHO_C [label="C", pos="1.2,3.0!"];
CHO_H [label="H", pos="0.3,3.4!"];
CHO_O [label="O", pos="2.1,3.4!"];
```

```
// Bonds
edge [style=solid];
N1 -- C7a;
N1 -- N2;
N2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- C3a;

// Double bonds
edge [style=solid];
N1 -- N2 [style=invis]; // Helper for positioning
C3 -- C3a [style=double, dir=none];
C4 -- C5 [style=double, dir=none];
C6 -- C7 [style=double, dir=none];

// Substituent bonds
N2 -- Me_C;
C7 -- CHO_C;
CHO_C -- CHO_H;
CHO_C -- CHO_O [style=double, dir=none];

// Invisible edges for layout
edge [style=invis];
C3a -- N1;
}
```

Caption: Chemical structure of **2-Methyl-2H-indazole-7-carboxaldehyde**.

## Physicochemical Properties

The physical state and solubility profile of a compound are critical for planning reactions, purification, and formulation. **2-Methyl-2H-indazole-7-carboxaldehyde** is typically supplied as a solid, with solubility favoring polar aprotic solvents.

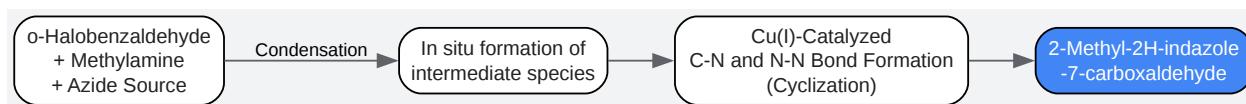
Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	
Melting Point	Approx. 175-178 °C	
Solubility	Good in acetonitrile; moderate in methanol	
Storage	Recommended below 25°C in sealed containers	
Thermal Stability	Moderate	

## Synthesis and Reactivity

Synthesis: The regioselective synthesis of 2H-indazoles, like the target compound, is a significant challenge in heterocyclic chemistry, as the 1H-tautomer is often the thermodynamically favored product.<sup>[7][8]</sup> General strategies for accessing the 2H-indazole core often rely on transition-metal-catalyzed reactions or multi-component cyclizations.<sup>[9]</sup>

While a specific, detailed synthesis for **2-Methyl-2H-indazole-7-carboxaldehyde** is not extensively published, established methods for analogous structures provide a logical framework. One common approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine (in this case, methylamine), and an azide source.<sup>[9]</sup> The catalyst is crucial for facilitating the key C-N and N-N bond formations.



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Caption: Conceptual workflow for the synthesis of 2H-indazoles.

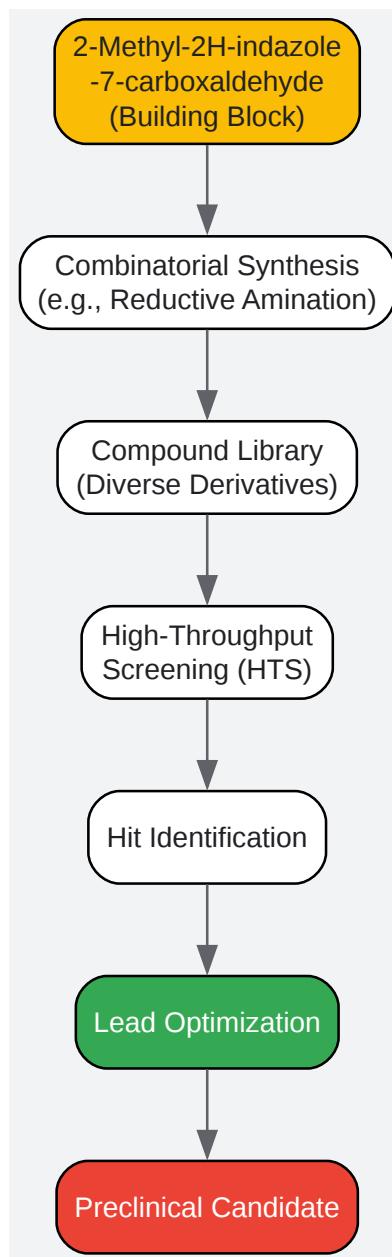
Reactivity: The primary site of reactivity is the aldehyde functional group at the C7 position. This group is a versatile handle for a wide range of chemical transformations.

- Reductive Amination: The carbonyl group readily undergoes reductive amination, reacting with primary or secondary amines to form an intermediate imine, which is then reduced to yield a diverse array of amine-containing derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of compounds for high-throughput screening.
- Wittig and Knoevenagel Reactions: The aldehyde can be converted into alkenes through reactions like the Wittig or Knoevenagel condensations, allowing for carbon-carbon bond formation and scaffold extension.[\[10\]](#)
- Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing access to different functional group classes.

## Applications in Research and Drug Development

The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[\[2\]](#)[\[10\]](#)[\[11\]](#) **2-Methyl-2H-indazole-7-carboxaldehyde** serves as a crucial intermediate in the synthesis of such complex, biologically active molecules.

- Kinase Inhibitor Synthesis: It is a key intermediate for synthesizing dual PI3K/mTOR inhibitors. The indazole core is known to participate in critical hydrogen bonding interactions within the kinase domain of these enzymes.
- Covalent Inhibitors: The compound can be used as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.
- Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it is an ideal starting point in FBDD campaigns. The aldehyde allows for rapid and predictable chemical elaboration once initial low-affinity binding hits are identified.



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Caption: Role as a building block in the drug discovery pipeline.

## Analytical Methodologies (Self-Validation)

To ensure the identity, purity, and stability of **2-Methyl-2H-indazole-7-carboxaldehyde**, a robust set of analytical protocols is required. These methods form a self-validating system for quality control in a research or manufacturing setting.

## Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a primary identifier. Fragmentation patterns can offer additional structural confirmation.

Protocol:

- Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu$ L/min.
- Data Acquisition: Acquire data in positive ion mode. The expected molecular ion peak  $[M+H]^+$  should be observed at m/z 161.07.
- Fragmentation (MS/MS): If necessary, perform tandem MS on the parent ion (m/z 161.07). Expected fragmentation would include the loss of the formyl group (M-29) or the methyl radical (M-15), analogous to similar indazole structures.[\[5\]](#)

## Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A well-developed method can separate the main compound from starting materials, by-products, and degradation products. Given the potential reactivity of aldehydes, chromatographic conditions must be carefully chosen.[\[12\]](#)

Protocol:

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

- Gradient:
  - 0-2 min: 10% B
  - 2-15 min: 10% to 95% B
  - 15-18 min: 95% B
  - 18-19 min: 95% to 10% B
  - 19-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
- Analysis: Inject 10  $\mu$ L. The purity is calculated based on the area percentage of the main peak.

## Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's precise structure and connectivity.

### Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- <sup>1</sup>H NMR: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically  $\delta$  9-10 ppm), and a singlet for the N-methyl group (typically  $\delta$  3-4 ppm).
- <sup>13</sup>C NMR: Acquire a carbon NMR spectrum. This will confirm the presence of the carbonyl carbon (typically  $\delta$  >180 ppm) and the correct number of aromatic and aliphatic carbons.

## Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate warnings for irritation and acute toxicity.[\[3\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust.[\[3\]](#)
  - P280: Wear protective gloves/eye protection/face protection.[\[3\]](#)[\[13\]](#)
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[\[14\]](#) Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[\[15\]](#) For handling bulk powder, a particle-filtering half mask is recommended to prevent inhalation.
- Incompatible Materials: Avoid strong oxidizing agents.[\[14\]](#)[\[15\]](#)

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